REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH2:9])=[C:4](Cl)[N:3]=1.N.[OH-].[Na+].FC1C=CC2N=C[N:20](C3N=C4C(NC(=O)N4C4CCOCC4)=C(C(N4CCCCC4)=O)N=3)C=2C=1>O>[ClH:8].[Cl:8][C:6]1[N:7]=[C:2]([NH2:1])[N:3]=[C:4]([NH2:20])[C:5]=1[NH2:9] |f:2.3,6.7|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)Cl)N)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ammonia
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(N(C=N2)C2=NC(=C3NC(N(C3=N2)C2CCOCC2)=O)C(=O)N2CCCCC2)C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
6-chloropyrimidine-2,4,5-triamine hydrochloride was prepared
|
Type
|
CONCENTRATION
|
Details
|
by concentrating to a low volume
|
Type
|
ADDITION
|
Details
|
Dilute HCl 2N (35 mL) and water (10 mL) were added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(C(=NC(=N1)N)N)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |